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For Researchers, Scientists, and Drug Development Professionals

Introduction
Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used in the treatment of

various bacterial infections. During its synthesis and storage, impurities can arise, which may

affect the efficacy and safety of the drug product. One such critical process-related impurity is

Levofloxacin Q-acid, also known as Levofloxacin Carboxylic Acid or Levofloxacin Impurity A.

[1] Regulatory bodies require the monitoring and quantification of such impurities to ensure the

quality and stability of levofloxacin formulations.

This application note details a robust and validated stability-indicating High-Performance Liquid

Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of

Levofloxacin Q-acid in pharmaceutical dosage forms. The described method is sensitive,

specific, and accurate, making it suitable for routine quality control and stability studies.

Chromatographic Conditions
A validated isocratic reverse-phase HPLC method is employed for the separation and

quantification of Levofloxacin and its related substances, including Levofloxacin Q-acid.
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Parameter Specification

Instrument
Waters 2695 with PDA 2998 Detector or

equivalent

Column Cosmosil C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase Buffer: Methanol (68:32 v/v)

Buffer Preparation: Dissolve 4.0 g of sodium

dihydrogen phosphate and 5 mL of triethylamine

in 500 mL of Milli-Q water, adjust pH to 6.0 with

orthophosphoric acid, and dilute to 1000 mL.

Filter through a 0.45 µm filter.

Flow Rate 1.0 mL/min

Detection Wavelength 294 nm

Injection Volume 100 µL

Column Temperature Ambient

Run Time Sufficient to elute all components of interest

Quantitative Data Summary
The method has been validated in accordance with ICH guidelines, demonstrating its suitability

for the intended purpose. The following tables summarize the key quantitative validation

parameters for Levofloxacin Q-acid (Impurity A).

Table 1: Linearity Data for Levofloxacin Q-acid (Impurity A)[1]

Parameter Value

Linearity Range LOQ to 150% of the target concentration

Correlation Coefficient (r²) ≥ 0.99

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Levofloxacin Q-acid
(Impurity A)[1]
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Parameter Concentration (µg/mL)

LOD 0.015

LOQ 0.044

Table 3: Accuracy (Recovery) Data for Levofloxacin Q-acid (Impurity A)[1]

Concentration Level Mean Recovery (%)

LOQ Within 80.0% to 120.0%

50% Within 90.0% to 110.0%

100% Within 98.0% to 102.0%

150% Within 98.0% to 102.0%

Table 4: Precision Data for Levofloxacin Q-acid (Impurity A)[1]

Precision Type Acceptance Criteria (%RSD)

Method Repeatability NMT 15.0% for impurities between 0.11-0.5%

Intermediate Precision

Difference between results from normal and

altered conditions should be within acceptance

limits.

Experimental Protocols
Standard Solution Preparation

Levofloxacin Q-acid (Impurity A) Stock Solution: Accurately weigh and dissolve an

appropriate amount of Levofloxacin Q-acid reference standard in the diluent

(Buffer:Methanol, 50:50 v/v) to obtain a known concentration.

Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final

concentration at the target level for analysis.
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Sample Preparation (for Tablets)
Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a portion of the powder equivalent to a specified amount of Levofloxacin

and transfer it to a suitable volumetric flask.

Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.

Filter the solution through a 0.45 µm nylon filter before injection into the HPLC system.

Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies can be

performed on the drug product.[1] Stress conditions include:

Acid Hydrolysis: Reflux with 0.1 M HCl.

Base Hydrolysis: Reflux with 0.1 M NaOH.

Oxidative Degradation: Treat with 3% hydrogen peroxide.

Thermal Degradation: Expose the solid drug to dry heat.

Photolytic Degradation: Expose the drug product to UV light.

The method should demonstrate the ability to separate the main drug peak from any

degradation products formed.[1]
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Caption: Experimental workflow for HPLC-UV quantification of Levofloxacin Q-acid.
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Caption: Relationship between Levofloxacin and Levofloxacin Q-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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